molecular formula C21H33N3O2 B14749558 4-Me-PDTic

4-Me-PDTic

Cat. No.: B14749558
M. Wt: 359.5 g/mol
InChI Key: QHBNPMPKVNZQAM-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)-1H-imidazole-5-carboxamide (4-Me-PDTic) is a potent and selective kappa opioid receptor antagonist. It has shown significant selectivity for the kappa opioid receptor over the mu and delta opioid receptors, making it a valuable compound for research in neuropharmacology and pain management .

Preparation Methods

The synthesis of 4-Me-PDTic involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the benzazepine moiety. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

4-Me-PDTic undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Me-PDTic has a wide range of applications in scientific research, including:

Mechanism of Action

4-Me-PDTic exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a decrease in the receptor’s signaling pathways. The molecular targets involved include the kappa opioid receptor and associated G-proteins, which play a crucial role in the receptor’s signaling mechanisms .

Comparison with Similar Compounds

4-Me-PDTic is unique in its high selectivity for the kappa opioid receptor compared to other similar compounds. Some similar compounds include:

    Nor-Binaltorphimine (nor-BNI): Another kappa opioid receptor antagonist, but with less selectivity compared to this compound.

    JDTic: A selective kappa opioid receptor antagonist with a different chemical structure.

    GNTI: A kappa opioid receptor antagonist with moderate selectivity.

The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1

InChI Key

QHBNPMPKVNZQAM-WOJBJXKFSA-N

Isomeric SMILES

CC1CCN(CC1)C[C@H](C(C)C)NC(=O)[C@H]2CC3=C(CN2)C=C(C=C3)O

Canonical SMILES

CC1CCN(CC1)CC(C(C)C)NC(=O)C2CC3=C(CN2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.